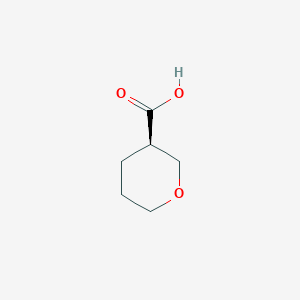

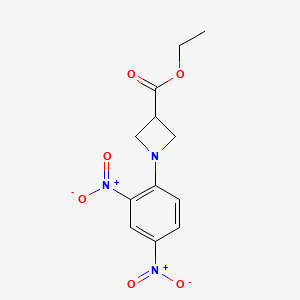

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

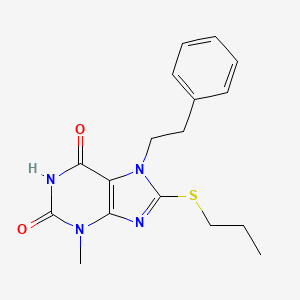

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate is a chemical compound with the formula C12H13N3O6 . It is available for purchase from various chemical suppliers .

Chemical Reactions Analysis

Azetidines, including Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate, can participate in various chemical reactions. For instance, they can undergo [2 + 2] photocycloaddition reactions with imines, known as aza Paternò–Büchi reactions . They can also participate in Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons .

Applications De Recherche Scientifique

Synthesis and Molecular Structure

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate and its derivatives have been a focal point in synthetic chemistry. Studies have synthesized novel compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which have been characterized and analyzed using various spectroscopic techniques. These studies provide insights into the molecular structure and properties of such compounds (Singh et al., 2013).

Quantum Chemical Calculations

Quantum chemical calculations have been employed to evaluate the properties of compounds derived from Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate. This includes understanding their thermodynamic parameters, vibrational analysis, and interaction energies, contributing significantly to the field of theoretical chemistry (Singh et al., 2013).

Application in Azetidine Chemistry

The compound has been used in the synthesis of azetidine-3-carbonitriles/carboxylates, marking the first application of Baylis–Hillman adducts in azetidine synthesis. This is significant for developing biologically versatile azetidine-3-carboxylic acids, highlighting its importance in organic and medicinal chemistry (Yadav et al., 2008).

Development of Novel Antifungal Agents

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate derivatives have been synthesized and evaluated for their potential as antifungal agents against Candidiasis. This showcases the compound's role in developing new pharmacological agents (Kanagarajan & Gopalakrishnan, 2010).

Antimicrobial and Antioxidant Activities

Research has also been conducted on the antimicrobial and antioxidant activities of various derivatives, providing valuable information for their potential therapeutic applications (Devi et al., 2010).

Azetidine-3-carboxylic Acid Synthesis

The compound has been used in the practical and convenient synthesis of azetidine-3-carboxylic acid, which is of significant interest due to its application in various pharmaceutical compounds (Miller et al., 2003).

Propriétés

IUPAC Name |

ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6/c1-2-21-12(16)8-6-13(7-8)10-4-3-9(14(17)18)5-11(10)15(19)20/h3-5,8H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHWJFIQEQDYBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2451854.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2451856.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)

![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride](/img/structure/B2451862.png)

![Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate](/img/structure/B2451869.png)